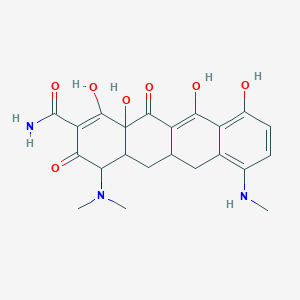

7-Monodemethyl Minocycline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7/c1-24-11-4-5-12(26)14-9(11)6-8-7-10-16(25(2)3)18(28)15(21(23)31)20(30)22(10,32)19(29)13(8)17(14)27/h4-5,8,10,16,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOXGFBGSLDEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Monodemethyl Minocycline: A Technical Overview of Its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

7-Monodemethyl minocycline is a metabolite of the second-generation tetracycline antibiotic, minocycline. While direct research on this compound is limited, its mechanism of action is presumed to closely mirror that of its parent compound. This technical guide synthesizes the known mechanisms of minocycline to provide a comprehensive understanding of the probable activities of this compound. The core antibacterial action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. Beyond its antimicrobial properties, minocycline exhibits significant anti-inflammatory, anti-apoptotic, and matrix metalloproteinase (MMP) inhibitory effects, which are likely conserved in its demethylated metabolite. This document details these mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of key pathways and workflows to support further research and drug development.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial mechanism of tetracycline antibiotics, including minocycline and by extension this compound, is the disruption of protein synthesis in bacteria.[1][2][3] This bacteriostatic action is achieved through a specific interaction with the bacterial ribosome.

Tetracyclines bind to the 30S ribosomal subunit, which, along with the 50S subunit, forms the 70S ribosome essential for bacterial protein translation.[1][3] This binding physically blocks the A-site of the ribosome, preventing the attachment of aminoacyl-tRNA.[3] Consequently, the addition of new amino acids to the growing polypeptide chain is halted, leading to the cessation of protein synthesis and the inhibition of bacterial growth and replication. The specificity for bacterial ribosomes over eukaryotic ribosomes is a key factor in the therapeutic use of tetracyclines.[3]

Quantitative Data: Ribosomal Binding and Protein Synthesis Inhibition

| Compound | Target/Assay | IC50/MIC | Organism/System |

| Minocycline | Protein Synthesis (in vitro) | <0.03 mg/mL | E. coli S30 extract |

| Tetracycline | Protein Synthesis (in vitro) | ~0.06 mg/mL | E. coli S30 extract |

| Minocycline | Ribosomal Binding (70S) | 1.63 ± 0.01 µM | E. coli |

| Omadacycline | Ribosomal Binding (70S) | 1.96 ± 0.01 µM | E. coli |

Experimental Protocol: In Vitro Bacterial Protein Synthesis Inhibition Assay

This protocol describes a method to determine the inhibitory effect of a compound on bacterial protein synthesis using a cell-free in vitro transcription/translation system.

Materials:

-

E. coli S30 cell extract

-

mRNA template (e.g., encoding a reporter protein like luciferase)

-

Amino acid mix

-

Radiolabeled amino acid (e.g., 35S-methionine)

-

Test compound (this compound)

-

Control antibiotics (e.g., minocycline, tetracycline)

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the S30 cell extract, reaction buffer, amino acid mix (excluding methionine), and the mRNA template.

-

Add varying concentrations of the test compound or control antibiotics to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled amino acid (35S-methionine).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the protein precipitate by filtration.

-

Wash the precipitate with TCA to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the precipitate using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition for each compound concentration relative to a no-drug control.

-

Determine the IC50 value, the concentration of the compound that inhibits protein synthesis by 50%.

Visualization: Bacterial Protein Synthesis Inhibition Workflow

Caption: Workflow for in vitro bacterial protein synthesis inhibition assay.

Non-Antibiotic Mechanisms of Action

Minocycline possesses several biological activities that are independent of its antimicrobial effects. These properties contribute to its therapeutic potential in a range of non-infectious diseases and are likely to be present in this compound.

Anti-Inflammatory Effects

Minocycline exhibits potent anti-inflammatory properties, primarily through the inhibition of microglial activation and the subsequent reduction in the production of pro-inflammatory mediators.[4] In the central nervous system, activated microglia are a key source of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as nitric oxide (NO).[5] Minocycline has been shown to suppress the activation of microglia, thereby reducing the release of these inflammatory molecules.

2.1.1. Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

This protocol details a method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess reagent

-

Sodium nitrite standard solution

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with no LPS stimulation.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

To a new 96-well plate, add the collected supernatant and an equal volume of Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples, which is indicative of NO production.

-

Determine the inhibitory effect of the compound on NO production.

2.1.2. Visualization: Anti-Inflammatory Signaling Pathway

Caption: Inhibition of the LPS-induced inflammatory pathway by minocycline.

Inhibition of Matrix Metalloproteinases (MMPs)

Minocycline is a known inhibitor of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in various pathological processes, including inflammation, tumor invasion, and neurodegeneration. The inhibitory action of tetracyclines on MMPs is independent of their antibacterial activity and is thought to involve the chelation of the zinc ion at the active site of the enzyme.

2.2.1. Quantitative Data: MMP Inhibition

The following table presents the IC50 values for the inhibition of MMP-9 by minocycline and other tetracyclines.

| Compound | IC50 (µM) for MMP-9 Inhibition |

| Minocycline | 10.7 |

| Tetracycline | 40.0 |

| Doxycycline | 608.0 |

2.2.2. Experimental Protocol: Gelatin Zymography for MMP-9 Activity

Gelatin zymography is a technique used to detect and quantify the activity of gelatinases, such as MMP-2 and MMP-9.

Materials:

-

Polyacrylamide gels containing gelatin

-

Protein samples (e.g., cell culture supernatant)

-

Sample buffer (non-reducing)

-

Electrophoresis running buffer

-

Renaturing buffer (containing Triton X-100)

-

Developing buffer (containing CaCl2 and ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Prepare protein samples in a non-reducing sample buffer and load them onto a gelatin-containing polyacrylamide gel.

-

Perform electrophoresis under non-denaturing conditions to separate proteins based on their molecular weight.

-

After electrophoresis, wash the gel with a renaturing buffer to remove SDS and allow the MMPs to renature.

-

Incubate the gel in a developing buffer at 37°C overnight to allow the MMPs to digest the gelatin in the gel.

-

Stain the gel with Coomassie Brilliant Blue, which stains the undigested gelatin.

-

Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Quantify the intensity of the clear bands using densitometry to determine the relative MMP activity.

2.2.3. Visualization: Gelatin Zymography Workflow

Caption: Workflow for detecting MMP activity using gelatin zymography.

Anti-Apoptotic Effects

Minocycline has demonstrated significant anti-apoptotic properties in various models of cell death.[6][7] This neuroprotective effect is attributed to its ability to interfere with key components of the apoptotic cascade. Minocycline has been shown to inhibit the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway.[6] Furthermore, it can directly inhibit the activity of caspases, particularly caspase-1 and caspase-3, which are key executioner enzymes in apoptosis.[6][7]

2.3.1. Experimental Protocol: Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysates from treated and untreated cells

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

Fluorometer or fluorescent plate reader

-

96-well black plates

Procedure:

-

Prepare cell lysates from cells that have been induced to undergo apoptosis, with and without treatment with the test compound.

-

In a 96-well black plate, add the cell lysate to the appropriate wells.

-

Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate.

-

Add the reaction mixture to each well containing the cell lysate to start the reaction.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AMC).

-

The fluorescence intensity is proportional to the caspase-3 activity in the sample.

-

Compare the activity in the treated samples to the untreated control to determine the inhibitory effect of the compound.

2.3.2. Visualization: Intrinsic Apoptosis Pathway Inhibition

Caption: Inhibition of the intrinsic apoptosis pathway by minocycline.

Conclusion

While direct experimental data on this compound is sparse, the well-established mechanisms of its parent compound, minocycline, provide a strong foundation for understanding its likely biological activities. The core antibacterial action is centered on the inhibition of bacterial protein synthesis. Furthermore, the significant non-antibiotic properties of minocycline, including its anti-inflammatory, MMP inhibitory, and anti-apoptotic effects, are likely to be retained in this compound. The quantitative data, detailed experimental protocols, and visual representations of pathways and workflows presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. Future research should focus on directly characterizing the activity of this compound to confirm and expand upon these putative mechanisms.

References

- 1. [PDF] Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubcompare.ai [pubcompare.ai]

Spectroscopic Analysis of 7-Monodemethyl Minocycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Monodemethyl Minocycline is a principal impurity and metabolite of the tetracycline antibiotic, Minocycline. A thorough understanding of its spectroscopic characteristics is imperative for quality control, impurity profiling, and pharmacokinetic studies in the pharmaceutical industry. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific spectral data for this compound is not widely published, this guide presents a predictive analysis based on the well-documented spectroscopic properties of the parent compound, Minocycline. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Minocycline, a second-generation tetracycline antibiotic, is widely used for its broad-spectrum antibacterial activity. This compound (CAS 4708-96-7, Molecular Formula: C₂₂H₂₅N₃O₇) is a significant related substance that can arise from the manufacturing process or as a metabolite.[1] Its identification and quantification are crucial for ensuring the purity, safety, and efficacy of Minocycline drug products. Spectroscopic techniques are fundamental tools for the structural elucidation and analysis of such impurities.

This guide outlines the standard spectroscopic methods employed in the characterization of tetracycline derivatives and provides a foundational understanding of the expected spectral features of this compound.

Chemical Structure

The chemical structure of this compound is closely related to that of its parent compound, differing by the absence of one methyl group on the nitrogen at position 7 of the D-ring. This structural modification is expected to induce predictable shifts in its spectroscopic signatures.

Caption: General chemical structure highlighting the key demethylation site.

Spectroscopic Analysis Workflow

A typical workflow for the spectroscopic analysis and characterization of a pharmaceutical impurity like this compound involves a multi-technique approach to obtain unambiguous structural information.

Caption: General workflow for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data and Experimental Protocols

The following sections detail the expected spectroscopic data for this compound based on the known data for Minocycline. The experimental protocols provided are standard for the analysis of tetracycline antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the chemical structure of organic molecules. ¹H and ¹³C NMR will provide detailed information about the proton and carbon framework, respectively.

Expected ¹H and ¹³C NMR Spectral Data:

The primary difference in the NMR spectra between Minocycline and its 7-monodemethyl derivative is expected in the chemical shifts associated with the N-methyl group at position 7 and the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Notes |

| N(4)-(CH₃)₂ | ~2.9-3.1 | Singlet, 6H |

| N(7)-CH₃ | ~2.5-2.7 | Singlet, 3H (compared to ~2.6 ppm for N(7)-(CH₃)₂ in Minocycline) |

| H-8 | ~6.8-7.0 | Doublet |

| H-9 | ~7.4-7.6 | Doublet |

| Other aliphatic protons | ~1.5-4.3 | Complex multiplets |

| Exchangeable protons (OH, NH, CONH₂) | Broad signals | Dependent on solvent and concentration |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (Amide) | ~170-175 | |

| C=O (Ketone) | ~190-200 | |

| Aromatic C | ~100-150 | |

| Aliphatic C | ~25-80 | |

| N(4)-(CH₃)₂ | ~40-45 | |

| N(7)-CH₃ | ~30-35 | Shifted compared to the N(CH₃)₂ in Minocycline |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the isolated this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 15-20 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans for adequate signal-to-noise, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

-

Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which is essential for confirming its identity.

Expected Mass Spectrometric Data:

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₂₂H₂₅N₃O₇ | |

| Monoisotopic Mass | 443.1693 g/mol | |

| [M+H]⁺ (Electrospray Ionization) | m/z 444.1766 | |

| Key Fragments | Loss of H₂O, NH₃, and side chains | Fragmentation pattern will be similar to Minocycline but with shifts corresponding to the demethylation. |

Experimental Protocol for Mass Spectrometry (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Employ a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, often with an additive like formic acid to promote ionization.

-

-

Mass Spectrometric Detection:

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Perform MS/MS (tandem mass spectrometry) on the precursor ion (m/z 444.1766) to obtain fragment ion data for structural confirmation.

-

-

Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and to propose fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

The IR spectrum of this compound is expected to be very similar to that of Minocycline, with characteristic absorptions for the hydroxyl, amine, amide, and carbonyl groups.

Table 4: Predicted IR Absorption Bands (cm⁻¹) for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| O-H, N-H stretching | 3200-3600 (broad) | |

| C-H stretching (aromatic, aliphatic) | 2800-3100 | |

| C=O stretching (amide, ketone) | 1580-1680 | Multiple strong bands |

| C=C stretching (aromatic) | 1450-1600 | |

| C-N stretching | 1100-1300 |

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The background is automatically subtracted from the sample spectrum. Analyze the resulting spectrum to identify characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the tetracycline core.

Expected UV-Vis Absorption Maxima:

The chromophoric system of this compound is nearly identical to that of Minocycline, so their UV-Vis spectra are expected to be very similar. The absorption maxima are pH-dependent.

Table 5: Predicted UV-Vis Absorption Maxima (λmax, nm) for this compound

| Solvent/pH | Predicted λmax (nm) |

| Acidic (e.g., 0.1 M HCl) | ~265, ~350 |

| Basic (e.g., 0.1 M NaOH) | ~245, ~380 |

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, or acidic/basic aqueous solutions) in a quartz cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use the solvent as a blank.

-

Scan the sample over a wavelength range of approximately 200-600 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion

References

7-Monodemethyl Minocycline: An In-Depth Review of In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline, a second-generation semi-synthetic tetracycline, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] Beyond its antimicrobial properties, minocycline exhibits anti-inflammatory, antioxidant, and neuroprotective effects.[2] The metabolism of minocycline results in the formation of several metabolites, including 7-Monodemethyl Minocycline (also known as N7-demethylminocycline). This technical guide provides a comprehensive overview of the available scientific literature concerning the in vitro activity of this specific metabolite.

Metabolic Pathway of Minocycline

Minocycline undergoes metabolism in the liver, leading to the formation of several metabolites. One of the identified metabolic pathways is the N-demethylation at the 7-position of the D-ring, which produces this compound.

In Vitro Activity of Minocycline (Parent Compound)

To provide a baseline for understanding the potential activity of its metabolites, this section details the established in vitro antibacterial spectrum of minocycline. Minocycline is known for its activity against a variety of clinically relevant pathogens.

| Bacterial Species | Minocycline MIC Range (µg/mL) |

| Acinetobacter baumannii | 0.125 - 16[3] |

| Mycoplasma pneumoniae | ≤ 0.1[4] |

| Mycoplasma hominis | ≤ 0.1 - 16[4] |

| Ureaplasma urealyticum | Inhibited by 4 µg/mL[4] |

| Anaerobic Bacteria | 70% of strains inhibited by 2.5 µg/mL[5] |

| Aggregatibacter actinomycetemcomitans | 8[6] |

Note: MIC values can vary depending on the testing methodology and the specific strains evaluated.

Experimental Protocols for Minocycline In Vitro Susceptibility Testing

The following are generalized methodologies commonly employed to determine the in vitro activity of antimicrobial agents like minocycline.

Broth Microdilution Method

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of minocycline is prepared in the broth medium across the wells of a microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Agar Dilution Method

-

Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of minocycline are prepared.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared.

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each antibiotic-containing agar plate. A growth control plate (no antibiotic) is also inoculated.

-

Incubation: The plates are incubated under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic that inhibits the growth of the bacteria.

Conclusion

While this compound is a known metabolite of minocycline, there is a significant gap in the publicly available scientific literature regarding its specific in vitro antibacterial activity. Researchers and drug development professionals should be aware that the antimicrobial efficacy of minocycline may not be directly attributable to this particular metabolite. Further studies are warranted to isolate this compound and perform comprehensive in vitro susceptibility testing against a broad panel of clinically relevant microorganisms. Such research would provide valuable insights into the structure-activity relationships of minocycline and its derivatives and clarify the role, if any, of its metabolites in its overall therapeutic effect. Until such data becomes available, the in vitro activity profile of the parent compound, minocycline, remains the primary reference for its antibacterial efficacy.

References

- 1. droracle.ai [droracle.ai]

- 2. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Comparative activity of minocycline and doxycycline on mycoplasmas pathogenic for man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved drug loading and antibacterial activity of minocycline-loaded PLGA nanoparticles prepared by solid/oil/water ion pairing method - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of a Key Minocycline Impurity: A Technical Guide to the Solubility and Stability of 7-Monodemethyl Minocycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Monodemethyl Minocycline is a primary impurity and degradation product of Minocycline, a semisynthetic second-generation tetracycline antibiotic. As with any active pharmaceutical ingredient (API), understanding the physicochemical properties of its impurities is paramount for ensuring drug product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of this compound, offering valuable insights for researchers and professionals involved in the development, manufacturing, and quality control of Minocycline-based therapeutics. While specific quantitative data for this impurity is limited in publicly available literature, this guide consolidates existing information and provides a framework for its experimental determination.

Physicochemical Properties

| Property | Information | Source |

| Chemical Name | (4S,4aS,5aR,12aS)-4-(Dimethylamino)-3,10,12,12a-tetrahydroxy-7-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | N/A |

| CAS Number | 4708-96-7 | [1] |

| Molecular Formula | C22H25N3O7 | N/A |

| Molecular Weight | 443.45 g/mol | N/A |

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively reported. However, based on the general solubility characteristics of tetracycline derivatives, a qualitative solubility profile can be inferred. The solubility of Minocycline hydrochloride has been reported in various solvents, offering a point of reference. For instance, Minocycline hydrochloride is soluble in water (50 mg/mL) and dimethyl sulfoxide (DMSO) (7 mg/mL).[2] It is also soluble in organic solvents like dimethylformamide.

Table 1: Inferred Solubility of this compound

| Solvent | Expected Solubility | Rationale/Comments |

| Water | Likely soluble, pH-dependent | The presence of polar functional groups suggests aqueous solubility. Like other tetracyclines, its solubility is expected to be influenced by pH due to its amphoteric nature. |

| Methanol, Ethanol | Likely soluble | Alcohols are common solvents for tetracycline derivatives. |

| Acetonitrile | Sparingly soluble to soluble | Often used in reversed-phase HPLC mobile phases for tetracyclines, indicating some degree of solubility. |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | A common aprotic solvent for a wide range of organic molecules. |

| Dimethylformamide (DMF) | Likely soluble | Another common polar aprotic solvent for tetracyclines. |

Experimental Protocol for Solubility Determination

A standardized experimental protocol to quantitatively determine the solubility of this compound is crucial. The shake-flask method is a widely accepted technique.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

-

Filter the sample using a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Stability Profile

The stability of this compound is a critical parameter, as its formation and further degradation can impact the safety and efficacy of Minocycline drug products. Forced degradation studies on Minocycline provide the most relevant insights into the stability of this impurity. These studies typically involve exposing the drug substance to harsh conditions to accelerate degradation and identify potential degradation products.

One of the proposed photocatalytic decomposition pathways for minocycline involves the cleavage of the methyl groups and further oxidation of the amino group by OH radicals.[3]

Table 2: Inferred Stability of this compound under Stress Conditions

| Stress Condition | Expected Stability/Degradation Pathway | Rationale/Comments |

| Acidic (HCl) | Likely to undergo degradation. | Tetracyclines are known to be unstable in acidic conditions, potentially leading to epimerization and dehydration. |

| Basic (NaOH) | Likely to undergo degradation. | Alkaline conditions can also promote degradation of the tetracycline structure. |

| Oxidative (H2O2) | Susceptible to oxidation. | The phenolic rings and other functional groups in the tetracycline structure are prone to oxidation. Demethylation at the 7-position is a known oxidative degradation pathway for Minocycline. |

| Thermal (Heat) | Potential for degradation. | Elevated temperatures can accelerate various degradation reactions. |

| Photolytic (Light) | Likely susceptible to photodegradation. | Tetracyclines are known to be light-sensitive, and exposure to UV or visible light can lead to the formation of degradation products. |

Experimental Protocol for Forced Degradation Studies

A comprehensive forced degradation study should be performed to understand the stability of this compound.

-

Sample Preparation:

-

Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

-

Stress Conditions:

-

Acidic: Treat the solution with an acid (e.g., 0.1 M HCl) at a specific temperature (e.g., 60°C) for a defined period.

-

Basic: Treat the solution with a base (e.g., 0.1 M NaOH) at a specific temperature (e.g., 60°C) for a defined period.

-

Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H2O2) at room temperature for a defined period.

-

Thermal: Expose the solid sample or a solution to elevated temperatures (e.g., 80°C).

-

Photolytic: Expose the solution to light of a specific wavelength and intensity, following ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

-

Signaling Pathways

Currently, there is no publicly available information suggesting that this compound has any specific signaling pathways or biological activities distinct from its parent compound, Minocycline. Its primary relevance is as a process-related impurity and degradation product.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While direct quantitative data remains elusive, a qualitative understanding of its properties can be inferred from the behavior of Minocycline and other tetracycline derivatives. The provided experimental protocols offer a clear roadmap for researchers to determine the precise solubility and stability characteristics of this important impurity. A thorough understanding of these parameters is essential for the development of robust and safe Minocycline drug products. Further research to generate and publish specific data on this compound would be a valuable contribution to the pharmaceutical sciences.

References

7-Monodemethyl Minocycline: An In-Depth Technical Guide to a Key Minocycline Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline, a semi-synthetic tetracycline antibiotic, is widely utilized for its broad-spectrum antimicrobial and anti-inflammatory properties.[1] As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. 7-Monodemethyl minocycline, also known as Minocycline Impurity C in the European Pharmacopoeia (Ph. Eur.), is a specified impurity of minocycline.[][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, analytical detection methodologies, and known formation pathways. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of minocycline-based therapeutics.

Chemical Identity and Properties

A clear understanding of the chemical properties of this compound is fundamental for its effective identification and control.

| Property | Value | Reference |

| Systematic Name | (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-7-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | [3] |

| Synonyms | Minocycline EP Impurity C, Desmethyl minocycline (USP) | [3] |

| CAS Number | 4708-96-7 | [4][5] |

| Molecular Formula | C22H25N3O7 | [5] |

| Molecular Weight | 443.45 g/mol | [5] |

Formation and Degradation Pathways

The presence of this compound as an impurity can arise from the manufacturing process of minocycline or as a degradation product. Understanding its formation is key to implementing effective control strategies.

Potential Synthetic Origin

The synthesis of minocycline is a multi-step process, and incomplete methylation at the 7-position of the tetracycline scaffold can potentially lead to the formation of this compound. The primary synthetic routes to minocycline often involve the introduction of the dimethylamino group at the C7 position.[6] Any inefficiency in the second methylation step could result in the mono-methylated impurity.

Degradation Pathway

Minocycline is known to degrade under various stress conditions, including acidic, basic, oxidative, and photolytic environments. While specific studies detailing the precise degradation pathway to this compound are not extensively available in the public domain, demethylation reactions are a common degradation route for compounds containing N-methyl groups.

Caption: Logical relationship showing the formation of this compound from Minocycline.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are crucial for ensuring the quality of minocycline drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Experimental Protocol: HPLC Analysis

Below is a representative HPLC method for the analysis of minocycline and its impurities, including this compound. It is important to note that specific parameters may need to be optimized based on the instrumentation and specific sample matrix.

Chromatographic Conditions

| Parameter | Description |

| Column | XTerra RP-18, 5 µm, 25 cm x 4.6 mm I.D. |

| Mobile Phase | Acetonitrile : 0.2 M Tetrabutylammonium hydrogen sulphate (pH 6.5) : 0.2 M Ethylenediaminetetraacetic acid (pH 6.5) : Water (20:20:20:40, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

Sample Preparation

A suitable amount of the minocycline sample is accurately weighed and dissolved in the mobile phase or a suitable solvent to obtain a known concentration. The solution is then filtered through a 0.45 µm filter before injection.

References

- 1. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Minocycline EP Impurity C | CAS No- 4708-96-7 | 7-monodemethylminocycline (EP) [chemicea.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 4708-96-7 [chemicalbook.com]

- 6. Synthesis of 7-dimethylamino-6-demethyl-6-deoxytetracycline (minocycline) via 9-nitro-6-demethyl-6-deoxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 7-Monodemethyl Minocycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 7-Monodemethyl Minocycline, an impurity of the tetracycline antibiotic, Minocycline. The document consolidates available data on its chemical properties, structural features, and the analytical methodologies typically employed for its characterization.

Introduction

This compound, also known as Minocycline EP Impurity C, is a recognized related substance of Minocycline, a broad-spectrum tetracycline antibiotic.[1][2] As an impurity, its molecular structure, characterization, and quantification are of significant interest to pharmaceutical scientists and regulatory bodies to ensure the quality, safety, and efficacy of Minocycline drug products. This guide summarizes the key structural and chemical information available for this compound.

Molecular and Chemical Properties

The fundamental molecular and chemical properties of this compound have been established and are summarized in the table below. This data is critical for its identification and quantification in analytical testing.

| Property | Value | Source |

| Chemical Name | (4S,4aS,5aR,12aS)-4-(Dimethylamino)-3,10,12,12a-tetrahydroxy-7-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | [] |

| Synonyms | Minocycline EP Impurity C, N7-Demethylminocycline, 7-Methylamino Sancycline | [] |

| CAS Number | 4708-96-7 | [1] |

| Molecular Formula | C22H25N3O7 | [] |

| Molecular Weight | 443.45 g/mol | [] |

| Predicted Boiling Point | 805.5 ± 65.0 °C | [1] |

| Predicted Density | 1.58 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 4.50 ± 1.00 | [1] |

Note: Detailed experimental data on bond lengths, bond angles, and crystallographic structure are not publicly available in the searched literature. The provided physical properties are predicted values.

Structural Elucidation and Characterization

The structural confirmation of this compound, as with other pharmaceutical impurities, relies on a combination of spectroscopic and spectrometric techniques. While specific experimental protocols for this particular impurity are not detailed in the public domain, the general approach for characterizing Minocycline and its related substances is well-established.

The characterization of Minocycline impurities typically involves the following analytical methods. Commercial suppliers of this compound as a reference standard provide a Certificate of Analysis (CoA) which includes data from these techniques.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the separation and quantification of Minocycline and its impurities. A typical method would involve a C18 stationary phase with a mobile phase gradient tailored to resolve the parent drug from its related substances, including this compound. UV detection is commonly performed at a wavelength of 280 nm.[]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the impurity, confirming its identity. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further solidifying the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the definitive structural elucidation of organic molecules. While specific spectra for this compound are not publicly available, analysis of the chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (like COSY, HSQC, and HMBC) would provide the necessary information to confirm the connectivity of the atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorptions for hydroxyl, amine, amide, and carbonyl groups.

Logical Relationship of Characterization Data

The following diagram illustrates the logical workflow for the structural identification and characterization of this compound.

Caption: Logical workflow for the synthesis, isolation, and structural elucidation of this compound.

Signaling Pathways and Experimental Workflows

As this compound is primarily studied as a pharmaceutical impurity, there is no direct research available on its involvement in specific signaling pathways. Its biological activity is not a primary focus of the available literature.

The experimental workflow for its analysis follows standard procedures for impurity profiling in the pharmaceutical industry. The logical diagram presented in the previous section outlines this general workflow.

Conclusion

This compound is a well-identified impurity of the antibiotic Minocycline. Its basic chemical and molecular properties are established and it is available as a certified reference standard for analytical purposes. While detailed, publicly available quantitative structural data such as bond lengths and angles, and specific, step-by-step experimental protocols for its synthesis and characterization are limited, the general analytical methodologies for its identification and quantification are based on standard chromatographic and spectroscopic techniques. This guide provides a foundational understanding of the molecular structure of this compound for researchers and professionals in the field of drug development and quality control.

References

- 1. This compound | 4708-96-7 [chemicalbook.com]

- 2. Minocycline EP Impurity C | CAS No- 4708-96-7 | 7-monodemethylminocycline (EP) [chemicea.com]

- 4. Minocycline EP Impurity C | CAS No- 4708-96-7 | Simson Pharma Limited [simsonpharma.com]

- 5. Synthesis of 7-dimethylamino-6-demethyl-6-deoxytetracycline (minocycline) via 9-nitro-6-demethyl-6-deoxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minocycline synthesis - chemicalbook [chemicalbook.com]

The Evolving Therapeutic Landscape of Minocycline and its Metabolite, 7-Monodemethyl Minocycline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minocycline, a second-generation tetracycline antibiotic, has garnered significant attention for its therapeutic potential beyond its antimicrobial properties. Extensive research has unveiled its potent anti-inflammatory, anti-apoptotic, and neuroprotective effects, positioning it as a promising candidate for a range of debilitating conditions. This technical guide provides a comprehensive overview of the core therapeutic applications of minocycline, with a particular focus on the underlying mechanisms of action, supported by preclinical and clinical data. Furthermore, this document addresses the current understanding of its metabolite, 7-Monodemethyl Minocycline, a compound that has been identified but remains largely unexplored in terms of its own therapeutic contributions. This guide aims to be a valuable resource for researchers and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to stimulate further investigation into the full therapeutic capacity of minocycline and its derivatives.

Introduction: Minocycline - Beyond an Antibiotic

Minocycline is a semi-synthetic tetracycline derivative that has been in clinical use for decades, primarily for the treatment of bacterial infections.[1] Its high lipophilicity allows for excellent penetration of the blood-brain barrier, a characteristic that has paved the way for its investigation in a multitude of neurological and psychiatric disorders.[2] Independent of its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, minocycline exhibits a remarkable array of pleiotropic effects, including modulation of neuroinflammation, inhibition of apoptosis (programmed cell death), and protection against oxidative stress.[1][3] These non-antibiotic properties are at the forefront of current research, with numerous preclinical and clinical studies exploring its efficacy in conditions such as stroke, traumatic brain injury, neurodegenerative diseases, and major depressive disorder.[4][5][6]

Metabolism of Minocycline and the Emergence of this compound

Minocycline is primarily metabolized in the liver, with studies in humans identifying several metabolites.[2][7] The main metabolic pathways include hydroxylation to form 9-hydroxyminocycline and N-demethylation.[7][8] One of the N-demethylated metabolites is this compound.[8] While the biotransformation of minocycline has been established, the specific biological activities and therapeutic contributions of its metabolites, including this compound, are not yet well understood. One source has suggested that this compound possesses neuroprotective properties, but this assertion lacks substantial published evidence, highlighting a significant knowledge gap and a promising avenue for future research.[9]

The metabolic conversion of minocycline is a key aspect of its pharmacology, influencing its overall efficacy and safety profile. Understanding the individual contributions of its metabolites is crucial for optimizing therapeutic strategies.

Therapeutic Applications of Minocycline: A Mechanistic Approach

The therapeutic potential of minocycline stems from its multifaceted mechanisms of action that extend beyond its antimicrobial effects. These mechanisms are intricately linked and contribute to its observed efficacy in a variety of disease models.

Anti-inflammatory Effects

A hallmark of minocycline's non-antibiotic activity is its potent anti-inflammatory effect. This is primarily achieved through the inhibition of microglial activation, the resident immune cells of the central nervous system.[10] By suppressing microglial activation, minocycline reduces the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[11][12]

Neuroprotection and Anti-apoptotic Mechanisms

Minocycline has demonstrated significant neuroprotective effects in various models of neurological injury and disease.[1][13] Its anti-apoptotic properties are a key contributor to this effect. Minocycline can directly inhibit the activity of caspases, a family of proteases that play a central role in the execution of apoptosis.[8][14] Specifically, it has been shown to inhibit caspase-1 and caspase-3.[8] Furthermore, minocycline can modulate the expression of the Bcl-2 family of proteins, upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax.[15] This shifts the cellular balance towards survival. The inhibition of mitochondrial cytochrome c release is another critical anti-apoptotic mechanism of minocycline.[16]

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. In the context of neurological injury, MMPs, particularly MMP-9, can contribute to blood-brain barrier breakdown and neuronal damage.[9][17] Minocycline has been shown to be a potent inhibitor of MMP-9 activity.[2] This inhibition helps to maintain the integrity of the blood-brain barrier and reduce secondary injury cascades.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from selected studies investigating the therapeutic effects of minocycline.

Table 1: In Vitro Efficacy of Minocycline in MMP-9 Inhibition

| Tetracycline Derivative | IC50 for MMP-9 Inhibition (µM) | Reference |

| Minocycline | 10.7 | [2] |

| Tetracycline | 40.0 | [2] |

| Doxycycline | 608.0 | [2] |

Table 2: Clinical Trial Data for Minocycline in Acute Intracerebral Hemorrhage

| Treatment Group | Mean Change in Serum MMP-9 (ng/ml) from Day 1 to Day 5 | p-value | Reference |

| Minocycline | -217.65 | 0.041 | [17] |

| Placebo | - | - | [17] |

Table 3: Clinical Trial Data for Minocycline in Acute Spinal Cord Injury

| Outcome Measure | Minocycline Group | Placebo Group | p-value | Reference |

| Motor Recovery (points) | 6 points greater recovery | - | 0.20 | [18] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the therapeutic effects of minocycline.

In Vitro Assays

-

Cell Culture: Primary neuronal cultures, microglial cell lines (e.g., BV-2), or co-cultures are often used.

-

Induction of Injury: Neurotoxicity can be induced by agents such as lipopolysaccharide (LPS) to stimulate inflammation, or glutamate to induce excitotoxicity.

-

Measurement of Inflammatory Markers: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Assessment of Cell Viability and Apoptosis: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability, and TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase activity assays for apoptosis are commonly employed.

-

MMP Activity Assay: Gelatin zymography is a standard technique to assess the activity of MMP-2 and MMP-9.

In Vivo Animal Models

-

Models of Neurological Disease:

-

Stroke: Middle cerebral artery occlusion (MCAO) is a common model.

-

Traumatic Brain Injury: Controlled cortical impact (CCI) or fluid percussion injury models are frequently used.

-

Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced neurotoxicity model in mice.[19]

-

Huntington's Disease: R6/2 transgenic mouse model.[16]

-

Amyotrophic Lateral Sclerosis (ALS): SOD1 mutant mouse models.

-

-

Drug Administration: Minocycline is typically administered via intraperitoneal (i.p.) injection or oral gavage.

-

Behavioral Assessments: A battery of behavioral tests is used to assess motor and cognitive function, such as the rotarod test for motor coordination and the Morris water maze for spatial learning and memory.

-

Histological and Immunohistochemical Analysis: Brain tissue is analyzed for infarct volume (in stroke models), neuronal loss (e.g., using Nissl staining), microglial activation (e.g., using Iba1 staining), and expression of various proteins of interest.

The Unexplored Potential of this compound: A Call for Future Research

As highlighted, this compound is a known metabolite of minocycline. However, a thorough review of the existing scientific literature reveals a significant void in our understanding of its specific pharmacological profile. The solitary mention of its potential neuroprotective properties is intriguing but requires rigorous scientific validation.[9]

Future research should be directed towards:

-

Chemical Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound to enable comprehensive biological evaluation.

-

In Vitro and In Vivo Studies: Systematically assessing the anti-inflammatory, anti-apoptotic, and neuroprotective properties of this compound in established experimental models.

-

Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its target engagement.

-

Comparative Studies: Directly comparing the potency and efficacy of this compound with its parent compound, minocycline, and other metabolites.

Unraveling the therapeutic potential of this compound could lead to the development of novel therapeutics with improved efficacy, safety, or pharmacokinetic profiles for a range of disorders.

Conclusion

Minocycline stands as a testament to the potential for drug repurposing, with its well-documented anti-inflammatory, anti-apoptotic, and neuroprotective effects offering hope for the treatment of various complex diseases. This technical guide has provided a detailed overview of its mechanisms of action, supported by quantitative data and experimental methodologies. The identification of this compound as a metabolite presents an exciting frontier for research. While our current knowledge is limited, the exploration of this and other metabolites is a critical next step in fully harnessing the therapeutic potential of this class of compounds. Continued investigation is paramount to translating the promising preclinical and clinical findings of minocycline into effective therapies and to potentially uncover new therapeutic avenues with its derivatives.

References

- 1. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minocycline for the treatment of mental health and neurological conditions: study protocol of a systematic review and meta-analysis | BMJ Open [bmjopen.bmj.com]

- 5. Effects of Minocycline on Neurological Outcomes In Patients With Acute Traumatic Brain Injury: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotection of minocycline by inhibition of extracellular matrix metalloproteinase inducer expression following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Anti-Inflammatory Impact of Minocycline in a Mouse Model of Tauopathy [frontiersin.org]

- 13. Minocycline as a potential therapeutic agent in neurodegenerative disorders characterised by protein misfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Minocycline attenuates neuronal apoptosis and improves motor function after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Minocycline and matrix metalloproteinase inhibition in acute intracerebral hemorrhage: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. pnas.org [pnas.org]

7-Monodemethyl Minocycline CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Monodemethyl Minocycline, a primary metabolite and impurity of the broad-spectrum tetracycline antibiotic Minocycline, is a compound of increasing interest in pharmacological and medicinal chemistry research. Its structural similarity to Minocycline suggests the potential for analogous biological activities, including neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available chemical data, potential synthetic pathways, analytical methodologies, and biological context for this compound.

Chemical Data

This compound is systematically known as (4S,4aS,5aR,12aS)-4-(Dimethylamino)-3,10,12,12a-tetrahydroxy-7-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide. It is also recognized by several synonyms, including Minocycline EP Impurity C and Desmethyl minocycline (USP).

| Parameter | Value | Reference |

| CAS Number | 4708-96-7 | [1] |

| Molecular Formula | C₂₂H₂₅N₃O₇ | |

| Molecular Weight | 443.45 g/mol | |

| Synonyms | Minocycline EP Impurity C, Desmethyl minocycline (USP) |

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Pathway:

A plausible approach to synthesize this compound would involve a controlled reductive monomethylation of 7-amino-6-demethyl-6-deoxytetracycline.

-

Starting Material: 7-amino-6-demethyl-6-deoxytetracycline

-

Reagents: A suitable methylating agent (e.g., formaldehyde) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). The stoichiometry of the methylating agent would need to be carefully controlled to favor monomethylation over dimethylation.

-

Reaction Conditions: The reaction would likely be carried out in a suitable solvent system at a controlled temperature and pH to ensure the stability of the tetracycline core.

-

Purification: The resulting product mixture would require purification, likely using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate this compound from unreacted starting material, the dimethylated product (Minocycline), and other byproducts.

Logical Flow of Proposed Synthesis:

Caption: Proposed synthesis of this compound.

Purification and Analysis

Validated analytical methods specific to this compound are not extensively documented. However, methods developed for the analysis of Minocycline can be adapted for its purification and characterization.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common technique for the analysis of tetracyclines and their impurities. A reversed-phase HPLC method with UV detection would be suitable for the separation and quantification of this compound.

-

Column: A C18 or similar reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution for tetracyclines.

-

Detection: UV detection at a wavelength where the tetracycline chromophore has strong absorbance (typically around 280 nm or 350 nm).

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

For definitive structural confirmation and characterization, mass spectrometry and NMR spectroscopy are essential.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would yield fragmentation patterns that can be used to elucidate the structure.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure determination. Comparison of the NMR spectra of this compound with that of Minocycline would be particularly informative, with the primary difference expected in the signals corresponding to the N-methyl group at the 7-position.[5]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and the specific signaling pathways modulated by this compound are limited. However, given its status as a major metabolite of Minocycline and its structural similarity, it is plausible that it shares some of the biological properties of its parent compound.

Inferred Biological Activities:

Minocycline is well-documented to possess neuroprotective and anti-inflammatory effects independent of its antimicrobial activity.[6][7] These effects are attributed to its ability to inhibit microglial activation, reduce the production of pro-inflammatory cytokines, and inhibit apoptosis.[1] It is reasonable to hypothesize that this compound may contribute to the overall pharmacological profile of Minocycline. There is some evidence to suggest that this compound itself possesses neuroprotective properties.

Potential Signaling Pathway Involvement:

Minocycline has been shown to exert its effects through the modulation of several key signaling pathways, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Minocycline can inhibit the activation of NF-κB, a critical regulator of the inflammatory response.[8][9][10] This leads to a downstream reduction in the expression of pro-inflammatory genes.

-

p38 MAPK (Mitogen-Activated Protein Kinase) Pathway: Minocycline has been reported to inhibit the p38 MAPK pathway, which is involved in inflammation and apoptosis.[7]

Potential Mechanism of Action of this compound:

Caption: Hypothesized signaling pathways affected by this compound.

Conclusion

This compound is a compound of significant interest due to its relationship with the widely used antibiotic, Minocycline. While detailed experimental data specifically for this metabolite are still emerging, a strong foundation for its synthesis, analysis, and potential biological activities can be built upon the extensive knowledge of its parent compound. Further research is warranted to fully elucidate the unique pharmacological profile of this compound and its potential therapeutic applications, particularly in the realm of neuroprotection and anti-inflammatory therapies. This guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing molecule.

References

- 1. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 7-dimethylamino-6-demethyl-6-deoxytetracycline (minocycline) via 9-nitro-6-demethyl-6-deoxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation method of 7-amino-6-demethylation-6-deoxy tetracycline and minocycline hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4849136A - Process for producing 7-amino-6-demethyl-6-deoxytetracycline - Google Patents [patents.google.com]

- 5. 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple neuroprotective mechanisms of minocycline in autoimmune CNS inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minocycline as a neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minocycline modulates NFκB phosphorylation and enhances antimicrobial activity against Staphylococcus aureus in mesenchymal stromal/stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Minocycline modulates NFκB phosphorylation and enhances antimicrobial activity against Staphylococcus aureus in mesenchymal stromal/stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Half-Life of Minocycline Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minocycline, a semisynthetic tetracycline antibiotic, undergoes hepatic metabolism to form several metabolites, primarily 9-hydroxyminocycline and two N-demethylated compounds. While the pharmacokinetic profile of the parent drug, minocycline, is well-documented, specific quantitative data on the biological half-life of its individual metabolites are not extensively reported in publicly available literature. This technical guide synthesizes the current understanding of minocycline metabolism, provides a detailed overview of the experimental protocols used to study its pharmacokinetics, and presents the known pharmacokinetic parameters in a structured format. The metabolic pathways and experimental workflows are further elucidated through detailed diagrams.

Introduction

Minocycline is a broad-spectrum antibiotic with bacteriostatic activity against a wide range of gram-positive and gram-negative bacteria.[1] Beyond its antimicrobial properties, minocycline exhibits anti-inflammatory, neuroprotective, and immunomodulatory effects, leading to its investigation for various non-infectious conditions.[2] Understanding the metabolic fate and pharmacokinetic profile of minocycline and its metabolites is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring therapeutic efficacy and safety.

Metabolism of Minocycline

Minocycline is primarily metabolized in the liver, with hydroxylation and N-demethylation being the major biotransformation pathways.[3] The cytochrome P450 enzyme CYP3A4 is the principal enzyme responsible for mediating these metabolic reactions.[3] The main identified metabolites are:

While these are the primary metabolites, other minor metabolites may also be formed.[6] It is important to note that a significant portion of minocycline is excreted unchanged.[1]

Biological Half-Life and Pharmacokinetic Parameters

The biological half-life of a drug is a critical pharmacokinetic parameter that describes the time it takes for the concentration of the drug in the body to be reduced by half. The half-life of minocycline has been reported to range from 11 to 26 hours in healthy individuals.[1] However, specific half-life values for its metabolites, 9-hydroxyminocycline and the N-demethylated metabolites, are not well-established in the scientific literature.

The following table summarizes the available pharmacokinetic data for minocycline.

| Parameter | Value | Reference |

| Biological Half-Life (t½) | 11 - 26 hours | [1] |

| Time to Peak Concentration (Tmax) | 1 - 4 hours (oral) | [7] |

| Protein Binding | 70 - 75% | [1] |

| Metabolism | Hepatic (CYP3A4) | [3] |

| Primary Metabolites | 9-hydroxyminocycline, N-demethylated metabolites | [4][5] |

| Elimination | Feces and Urine | [1] |

Experimental Protocols for Pharmacokinetic Analysis

The determination of the pharmacokinetic parameters of minocycline and its metabolites involves the collection of biological samples followed by sensitive and specific analytical methods.

Sample Collection and Preparation

-

Biological Matrices: Human plasma and urine are the most common matrices for pharmacokinetic studies of minocycline.[1]

-

Sample Collection: Blood samples are typically collected at various time points after drug administration to capture the absorption, distribution, metabolism, and elimination phases. Urine is often collected over a 24-hour period.

-

Sample Preparation: To extract minocycline and its metabolites from the biological matrix and remove interfering substances, a sample preparation step is necessary. Common techniques include:

-

Protein Precipitation: This method uses agents like trichloroacetic acid to precipitate proteins, which are then removed by centrifugation.[1]

-

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analytes of interest, which are then eluted with a suitable solvent.

-

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.

-

Analytical Methodology: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of minocycline and its metabolites in biological samples due to its high sensitivity and specificity.

-

Chromatographic Separation (HPLC):

-

Column: A C18 reversed-phase column is commonly used for the separation of minocycline and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Internal Standard: A structurally similar compound, such as another tetracycline antibiotic, is often used as an internal standard to ensure accuracy and precision.

-

-

Detection (Tandem Mass Spectrometry - MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for ionizing minocycline and its metabolites.

-

Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for each analyte.

-

Visualizations

Metabolic Pathway of Minocycline

Caption: Metabolic pathway of minocycline.

Experimental Workflow for Pharmacokinetic Analysis

References

- 1. Development, validation and application of a novel HPLC-MS/MS method for the measurement of minocycline in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and Pharmacodynamics of Minocycline against Acinetobacter baumannii in a Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Determination of minocycline in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Core of Minocycline Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the anti-inflammatory properties of minocycline and its derivatives. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current understanding of the molecular mechanisms, key signaling pathways, and quantitative effects of these compounds. Detailed experimental methodologies and visual representations of complex biological processes are included to facilitate further research and development in this promising therapeutic area.

Executive Summary

Minocycline, a second-generation tetracycline antibiotic, and its chemically modified derivatives have demonstrated significant anti-inflammatory effects independent of their antimicrobial properties. These compounds are increasingly recognized for their therapeutic potential in a range of inflammatory and neurodegenerative diseases. Their mechanisms of action are multifaceted, primarily involving the inhibition of microglial activation, suppression of pro-inflammatory cytokine production, and modulation of key intracellular signaling pathways. This guide delves into the core anti-inflammatory activities of minocycline derivatives, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological pathways to provide a comprehensive resource for the scientific community.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of minocycline derivatives are attributed to several key mechanisms:

-

Inhibition of Microglial Activation: Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in neuroinflammation. Minocycline has been shown to prevent the activation of microglia, thereby reducing the release of cytotoxic factors.[1] In experimental models, minocycline treatment significantly reduced the number of activated microglia in regions of the brain with extensive amyloid deposition.[1] This inhibition of microglial proliferation and activation is a cornerstone of its neuroprotective effects.[2]

-